

A Technical Guide to L-(15N)Valine for Researchers

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Compound of Interest

Compound Name: L-(~15-N)Valine

Cat. No.: B555818

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This technical guide provides essential information for researchers and drug development professionals on the physical and chemical properties of L-(15N)Valine, a stable isotope-labeled amino acid. This document offers a structured overview of its key data, potential experimental applications, and relevant biological pathways.

Core Data Presentation

For ease of reference, the fundamental quantitative data for L-(15N)Valine is summarized in the table below.

Parameter	Value	Reference
CAS Number	59935-29-4	[1][2]
Molecular Weight	118.14 g/mol	[1][2]
Chemical Formula	(CH ₃) ₂ CHCH(¹⁵ NH ₂)COOH	[1][2]
Isotopic Purity	≥98 atom % ¹⁵ N	[1][2]
Appearance	Solid	[1]

Experimental Protocols

L-(15N)Valine is a crucial tool in metabolic research, particularly in stable isotope labeling by amino acids in cell culture (SILAC), a technique used for quantitative proteomics. It also finds

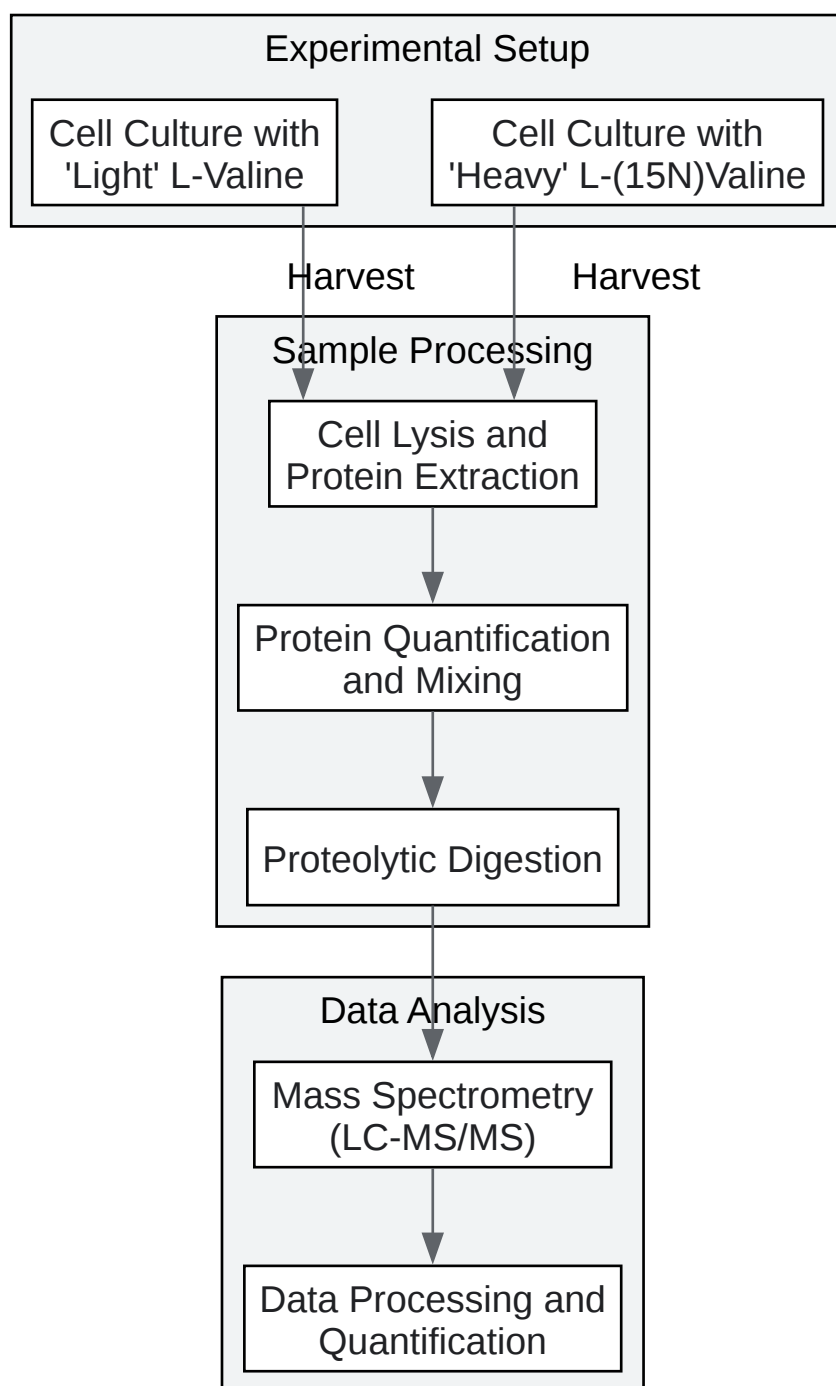
application in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics.^{[2][3]}

A typical experimental workflow for a SILAC-based proteomics study using L-(15N)Valine involves the following steps:

- **Cell Culture Preparation:** Two populations of cells are cultured in specialized media. One population is grown in a "light" medium containing the natural, unlabeled L-Valine, while the other is grown in a "heavy" medium where L-Valine is replaced with L-(15N)Valine.
- **Metabolic Labeling:** The cells are cultured for a sufficient duration to ensure the complete incorporation of the respective labeled or unlabeled valine into their proteomes.
- **Sample Collection and Lysis:** After the labeling period, the cell populations are harvested and lysed to extract the proteins.
- **Protein Quantification and Mixing:** The protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are mixed.
- **Proteolytic Digestion:** The mixed protein sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.
- **Mass Spectrometry Analysis:** The resulting peptide mixture is analyzed by high-resolution mass spectrometry. The mass difference between the "light" and "heavy" peptides containing valine allows for their relative quantification.
- **Data Analysis:** The mass spectrometry data is processed using specialized software to identify the proteins and quantify their relative abundance between the two experimental conditions.

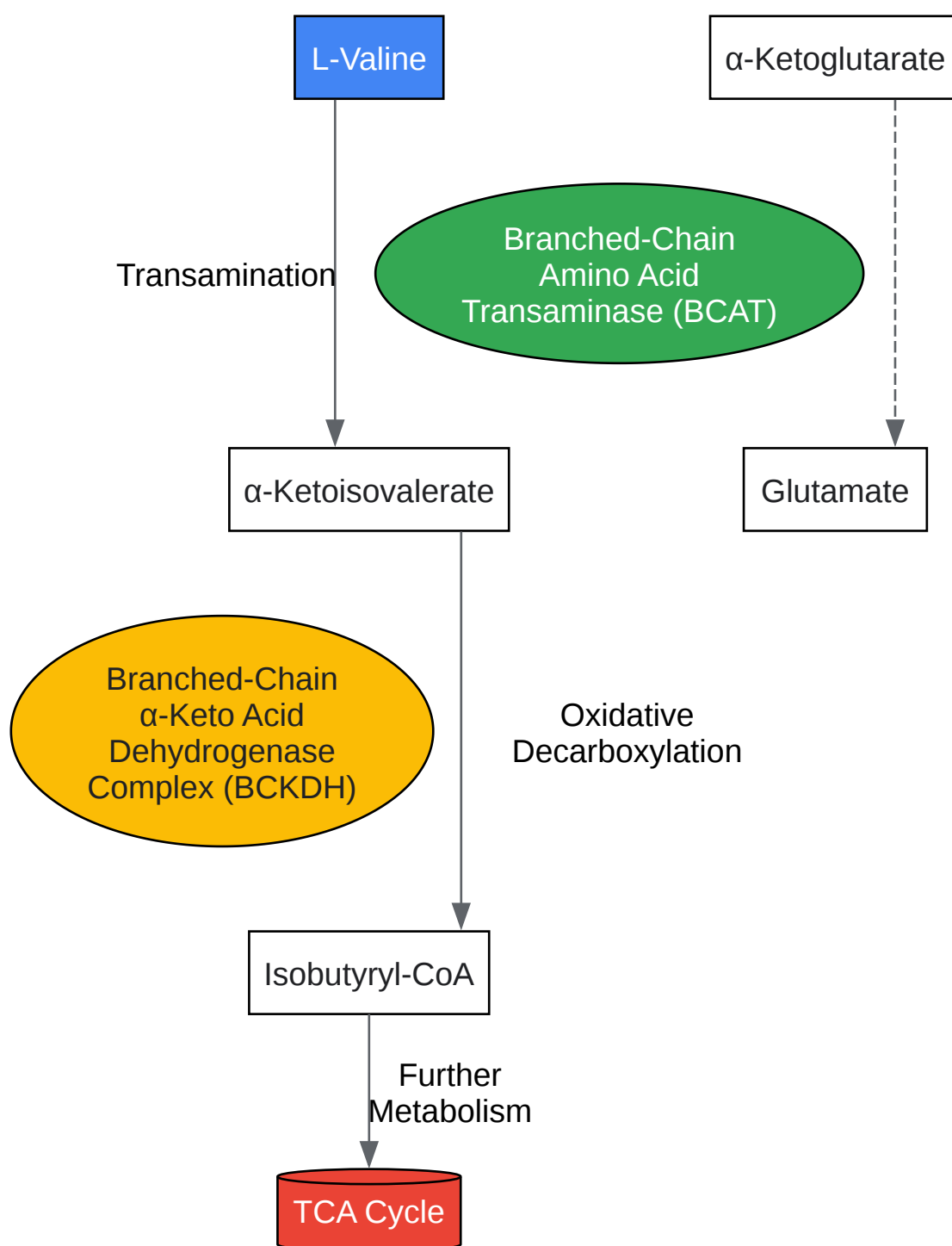
Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of L-Valine, the following diagrams are provided.



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A typical SILAC experimental workflow using L-(15N)Valine.



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Simplified metabolic pathway of L-Valine.

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References

- 1. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]
- 2. L-Valine ($\hat{A}^{15}\hat{N}$, 98%) - Cambridge Isotope Laboratories, NLM-316-1 [isotope.com]
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